2-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol
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Overview
Description
2-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol is an organic compound characterized by the presence of chloro, fluoro, and difluoro groups attached to a phenyl ring and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol typically involves the reaction of 3-chloro-2-fluorobenzaldehyde with difluoromethyl magnesium bromide, followed by hydrolysis. The reaction conditions often require a controlled temperature and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro groups can influence its reactivity and binding affinity to enzymes or receptors. These interactions can lead to various biological effects, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-2-fluorophenyl)ethanol
- 1-(3-Chloro-2,6-difluorophenyl)ethanone
- [2-(2-Chloro-4-fluorophenyl)-1H-imidazol-4-yl]methanol
Uniqueness
2-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol is unique due to the presence of both chloro and difluoro groups, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for various research applications, offering distinct advantages over similar compounds.
Properties
Molecular Formula |
C8H6ClF3O |
---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
2-(3-chloro-2-fluorophenyl)-2,2-difluoroethanol |
InChI |
InChI=1S/C8H6ClF3O/c9-6-3-1-2-5(7(6)10)8(11,12)4-13/h1-3,13H,4H2 |
InChI Key |
IZYOHLOMFWSXMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(CO)(F)F |
Origin of Product |
United States |
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